1-(Trideuteriomethyl)pyrrole-2-thiol
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Overview
Description
1-(Trideuteriomethyl)pyrrole-2-thiol is a deuterated derivative of pyrrole-2-thiol, where the methyl group is substituted with trideuterium. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including those involving reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trideuteriomethyl)pyrrole-2-thiol typically involves the deuteration of pyrrole-2-thiol. One common method is the reaction of pyrrole-2-thiol with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the exchange of deuterium with hydrogen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key challenge in industrial production is maintaining the purity and isotopic integrity of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
1-(Trideuteriomethyl)pyrrole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, particularly at the 3- and 5-positions.
Addition: The thiol group can participate in thiol-ene and thiol-yne click reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Electrophilic reagents such as bromine or nitronium ions are used.
Addition: Radical initiators like azobisisobutyronitrile (AIBN) are employed in thiol-ene reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Substitution: Halogenated or nitrated pyrrole derivatives.
Addition: Thiol-ene adducts.
Scientific Research Applications
1-(Trideuteriomethyl)pyrrole-2-thiol has several applications in scientific research:
Chemistry: Used as a probe in mechanistic studies to understand reaction pathways and isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated materials for advanced technological applications, such as in the development of new polymers and electronic materials.
Mechanism of Action
The mechanism of action of 1-(Trideuteriomethyl)pyrrole-2-thiol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability due to the isotope effect, which can lead to differences in bond dissociation energies and reaction rates compared to non-deuterated analogs. This makes it a valuable tool in studying enzyme-catalyzed reactions and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-thiol: The non-deuterated analog of 1-(Trideuteriomethyl)pyrrole-2-thiol.
1-Methylpyrrole-2-thiol: Similar structure but with a non-deuterated methyl group.
Deuterated Pyrroles: Other pyrrole derivatives with deuterium substitution at different positions.
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in studies involving isotope effects and tracing experiments. The presence of deuterium can lead to altered chemical and physical properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C5H7NS |
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Molecular Weight |
116.20 g/mol |
IUPAC Name |
1-(trideuteriomethyl)pyrrole-2-thiol |
InChI |
InChI=1S/C5H7NS/c1-6-4-2-3-5(6)7/h2-4,7H,1H3/i1D3 |
InChI Key |
UNEZQFMVHXPTMV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC=C1S |
Canonical SMILES |
CN1C=CC=C1S |
Origin of Product |
United States |
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